High-Potency Antagonism at Nicotinic Acetylcholine Receptors (nAChRs)
The compound exhibits exceptionally potent antagonist activity at human α3β4 nAChR, with an IC50 of 1.8 nM [1]. This potency is significantly higher than its activity at other nAChR subtypes such as α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) [1]. This ~7-8 fold selectivity differentiates it from pan-nAChR antagonists and even from its own activity at α1β1γδ (IC50 = 7.9 nM) [1].
| Evidence Dimension | nAChR subtype antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4); 12.0 nM (α4β2); 15.0 nM (α4β4); 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | Internal comparator: α4β2 (12.0 nM) and α4β4 (15.0 nM) |
| Quantified Difference | 6.7-fold (vs. α4β2); 8.3-fold (vs. α4β4) |
| Conditions | Human receptors expressed in SH-SY5Y or TE671/RD cells; assessed via inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
The high potency and subtype selectivity at α3β4 nAChR make this compound a valuable tool compound for probing the role of this specific receptor subtype in addiction, pain, and neuropsychiatric disorders, differentiating it from non-selective tools.
- [1] EcoDrugPlus Database. Compound ID 2126094. University of Helsinki. Accessed 2026. View Source
